2-Methyl-4-(thian-4-yloxy)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLXEPSZGHOOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thian-4-yloxy)pyrimidine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichloropyrimidine with 4-hydroxythiane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(thian-4-yloxy)pyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes C5/C6 functionalization due to the electron-withdrawing effects of the thian-4-yloxy and methyl groups. For example:
-
Nitration : Using HNO₃/H₂SO₄ generates 5-nitro derivatives .
-
Halogenation : Bromination (Br₂/FeBr₃) selectively substitutes C5 or C6 .
Key Data :
| Reaction Type | Reagents | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 60 | |
| Bromination | Br₂, FeBr₃ | C6 | 55 |
Cross-Coupling Reactions
The thian-4-yloxy group enhances reactivity in Suzuki-Miyaura couplings at C4 or C6 positions. For example:
-
C6 Arylation : Reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) .
Yield : 45–75% (analogous to pyrimidines in ).
Oxidation of the Thiane Moiety
The sulfur atom in the thian-4-yloxy group is oxidized to sulfoxide or sulfone using mCPBA or H₂O₂ :
-
Sulfoxide Formation : mCPBA (1 equiv), CH₂Cl₂, 0°C → RT, 90% yield .
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Sulfone Formation : H₂O₂ (30%), acetic acid, 70°C, 85% yield.
Cleavage of the Ether Linkage
The thian-4-yloxy group is cleaved under acidic conditions (e.g., HBr/AcOH) to regenerate 4-hydroxypyrimidine derivatives.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C (TGA data extrapolated from).
-
pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes in strong base (pH > 12).
Scientific Research Applications
Chemistry
2-Methyl-4-(thian-4-yloxy)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that can enhance chemical reactivity and biological activity .
Biology
Research into the biological activities of this compound has shown potential antimicrobial and antiviral properties. Studies have indicated that pyrimidine derivatives can inhibit the expression of inflammatory mediators, suggesting a role in treating inflammatory diseases .
Medicine
In medicinal chemistry, 2-Methyl-4-(thian-4-yloxy)pyrimidine has been explored for its therapeutic potential against various diseases. Notably, it has been investigated for its anticancer properties. A series of pyrimidine derivatives demonstrated significant cytotoxic effects against different cancer cell lines, including breast and renal cancers. Structure-activity relationship studies have further elucidated the mechanisms behind their efficacy .
Industry
This compound is also utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals, where it can act as a precursor for more complex molecules with desirable biological activities .
Case Studies
-
Antimicrobial Activity
A study evaluated various pyrimidine derivatives against Xanthomonas oryzae, a pathogen affecting rice crops. The results indicated that certain derivatives exhibited effective antibacterial activity with half-maximal effective concentration (EC50) values significantly lower than those of commercial reagents . -
Cytotoxicity Evaluation
In another investigation using the National Cancer Institute's 60 human cancer cell line panel, several pyrimidine derivatives showed selective activity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity . -
Inflammation Modulation
Research has shown that pyrimidine derivatives can modulate inflammatory pathways by inhibiting key mediators involved in inflammation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(thian-4-yloxy)pyrimidine: Unique due to the presence of the thian-4-yloxy group.
2-Methyl-4-(thian-2-yloxy)pyrimidine: Similar structure but with a different position of the thian group.
2-Methyl-4-(thian-3-yloxy)pyrimidine: Another isomer with the thian group at a different position.
Uniqueness
2-Methyl-4-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thian-4-yloxy group can impart distinct properties compared to other isomers and derivatives.
Biological Activity
2-Methyl-4-(thian-4-yloxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure:
- IUPAC Name: 2-Methyl-4-(thian-4-yloxy)pyrimidine
- CAS Number: 2201995-87-9
The compound features a pyrimidine ring substituted with a thian-4-yloxy group, which may influence its biological interactions.
Research indicates that 2-Methyl-4-(thian-4-yloxy)pyrimidine may exert its effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, which could lead to therapeutic effects in conditions like cancer and infectious diseases.
- Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-Methyl-4-(thian-4-yloxy)pyrimidine. For instance:
- Antibacterial Activity: Compounds similar to 2-Methyl-4-(thian-4-yloxy)pyrimidine have been evaluated for their effectiveness against Gram-positive bacteria. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Example A | 0.25 | S. aureus |
| Example B | 1.0 | S. pneumoniae |
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties:
- In vitro Studies: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity. For example, compounds derived from pyrimidines have shown IC50 values in the nanomolar range against breast and lung cancer cells .
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| MCF-7 (Breast) | 50 | Example C |
| A549 (Lung) | 75 | Example D |
Study on Antimycobacterial Activity
A study focused on thiopyrazolo[3,4-d]pyrimidines reported significant anti-mycobacterial activity, with MICs down to 2 µg/mL. This suggests that similar structural compounds like 2-Methyl-4-(thian-4-yloxy)pyrimidine could also possess noteworthy activity against Mycobacterium tuberculosis .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of 2-Methyl-4-(thian-4-yloxy)pyrimidine to various biological targets. These studies suggest potential interactions with enzymes critical for cell survival and proliferation, indicating its promise as a therapeutic agent .
Q & A
Q. Table 1: Reaction Optimization for Pyrimidine Derivatives
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Benzo[c]furazane-4,5-diamine | AcOH | Reflux | 78% | [37] |
| Quinoxaline-5,6-diamine | AcOH | Reflux | 57% | [37] |
How can conflicting NMR and X-ray crystallography data for 2-Methyl-4-(thian-4-yloxy)pyrimidine be reconciled?
Advanced
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. For example, dihedral angles between aromatic rings (e.g., 65.58° observed in 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione) can differ in solution vs. crystal states . To resolve contradictions:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use DFT calculations to model preferred conformations.
- Validate with 2D NMR (e.g., NOESY) to detect through-space interactions .
What analytical methods are recommended for confirming the purity of 2-Methyl-4-(thian-4-yloxy)pyrimidine?
Q. Basic
- HPLC-MS : Detects impurities at trace levels (e.g., unreacted starting materials).
- Elemental Analysis : Validates empirical formula (C-H-N-S composition).
- 1H/13C NMR : Identifies positional isomers or byproducts (e.g., thian-3-yl vs. thian-4-yl substitution) .
How do steric and electronic effects of the thian-4-yloxy group influence reactivity in cross-coupling reactions?
Advanced
The thian-4-yloxy group’s electron-donating oxygen and bulky thiane ring impact regioselectivity in reactions like Suzuki-Miyaura coupling. For instance:
Q. Table 2: Substituent Effects on Pyrimidine Reactivity
| Substituent | Steric Hindrance | Electronic Activation |
|---|---|---|
| Thian-4-yloxy | Moderate | High |
| Trifluoromethyl | Low | Electron-withdrawing |
| Methoxy | Low | Electron-donating |
What safety protocols are critical when handling intermediates in this compound’s synthesis?
Q. Basic
- Waste Management : Segregate halogenated byproducts (e.g., chloride intermediates) and dispose via certified waste services to avoid environmental contamination .
- Neutralization : Quench acidic reaction mixtures (e.g., HCl byproducts) with 10% sodium bicarbonate before disposal.
- PPE : Use nitrile gloves and fume hoods to mitigate exposure to pyrimidine derivatives, which may exhibit acute toxicity .
How can researchers optimize reaction yields for large-scale synthesis?
Q. Advanced
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
- Solvent Optimization : Switch from AcOH to DMF for higher boiling points and improved solubility.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >70% .
What structural insights can be gained from X-ray crystallography of this compound?
Advanced
X-ray analysis reveals:
- Dihedral Angles : Between pyrimidine and thiane rings (e.g., ~65°–89° in analogous structures), influencing π-π stacking in crystal lattices .
- Hydrogen Bonding : Intermolecular O–H···S and N–H···S interactions stabilize the crystal structure, as observed in 4-hydroxy-6-(4-methoxyphenyl)pyrimidine derivatives .
How does the thian-4-yloxy group affect the compound’s pharmacokinetic properties?
Q. Advanced
Q. Notes
- Advanced questions integrate structural, computational, and synthetic methodologies.
- Tables summarize key data from evidence for rapid comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
